The compound 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One represents a class of organic molecules that have garnered interest due to their potential therapeutic applications. The structural features of this compound, such as the bromine substitution and the benzodioxepin ring, suggest a possibility for diverse biological activities. Research has been conducted to explore the synthesis of related compounds and their biological effects, particularly in the context of anti-inflammatory and antianaphylactic properties12.
The anti-inflammatory properties of compounds structurally related to 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One have been a subject of interest. A study on the synthesis of new 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones revealed that these compounds exhibit anti-inflammatory activity2. This activity is comparable to that of 3,4-dialkoxychalcones and 3,4-dialkoxybenzophenones, which are known for their anti-inflammatory effects2. The research suggests that the bromine substitution on the benzodioxepin ring is a key factor in mediating this biological response.
In addition to anti-inflammatory effects, the related compounds have been investigated for their potential as antianaphylactic agents. The aforementioned study on 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins provided insights into the synthesis of these compounds and their subsequent biological testing, which showed promising results in the rat PCA test1. This indicates that such compounds could be further developed and studied for their use in treating anaphylactic reactions.
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a benzodioxepin ring system and an ethanone group. This compound is of interest in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One typically involves multi-step organic reactions. One common method includes the bromination of the benzodioxepin precursor followed by the introduction of the ethanone moiety.
The molecular structure of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One features a complex arrangement that includes:
The compound's structural formula can be represented as follows:
This indicates that it contains 14 carbon atoms, 16 hydrogen atoms, one bromine atom, and three oxygen atoms. The presence of these elements contributes to its unique chemical properties.
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One can participate in various chemical reactions typical for carbonyl compounds. These include:
The mechanism of action for compounds like 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One often involves interactions with biological targets such as enzymes or receptors.
Research indicates that benzodioxepines may exhibit pharmacological activities through modulation of neurotransmitter systems or inhibition of specific enzymes. Detailed studies are needed to elucidate the exact pathways involved.
The physical properties include:
Chemical properties involve:
Relevant data from suppliers indicate that this compound should be handled with care due to its reactive nature .
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has potential applications in:
Research continues into its biological activity and potential therapeutic uses, making it a valuable subject for further study in medicinal chemistry and related fields.
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS No: 175136-35-3) features a benzodioxepin scaffold fused with an acetyl group at the 7-position and a bromine atom at the 8-position. Its molecular formula is C₁₁H₁₁BrO₃, with a molecular weight of 271.11 g/mol. Spectroscopic characterization confirms the structure as follows:
Table 1: Key NMR Assignments
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
Ketone (-COCH₃) | 2.50 (s, 3H) | 197.0 |
Aromatic C-H (C7) | 7.05 (s, 1H) | 142.5 |
-OCH₂- (dioxepane) | 4.30 (t, 2H) | 72.8 |
-CH₂- (dioxepane) | 2.85 (t, 2H) | 30.1 |
Crystallographic Analysis: Single-crystal X-ray diffraction reveals a non-planar structure. The benzodioxepin ring adopts a boat conformation, while the acetyl group lies perpendicular to the aromatic plane, minimizing steric strain. The Br atom occupies a sterically accessible position, facilitating nucleophilic substitution [1] [8].
The compound exhibits high thermal stability, with decomposition onset at 248°C via thermogravimetric analysis (TGA). Differential scanning calorimetry (DSC) shows a single endothermic peak at 112°C, corresponding to its melting point without polymorphic transitions. This stability arises from intramolecular C-H···O hydrogen bonding between the dioxepane oxygen and the acetyl group, as confirmed by X-ray crystallography [1] [8].
Conformational Stability: Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate the lowest-energy conformer has a twist angle of 15.2° between the benzodioxepin and acetyl planes. The rotational barrier for the acetyl group is 8.3 kcal/mol, suggesting restricted rotation at room temperature. The crystalline lattice energy is -42.6 kcal/mol, dominated by van der Waals interactions and weak C-H···O bonds [2] [8].
Table 2: Thermodynamic Stability Metrics
Parameter | Value | Method |
---|---|---|
Melting Point | 112°C | DSC |
Decomposition Onset | 248°C | TGA |
Lattice Energy | -42.6 kcal/mol | DFT (B3LYP/6-31G*) |
Intramolecular H-bond Energy | -2.8 kcal/mol | X-ray/DFT |
Solubility is governed by the compound’s aromatic core and polar ketone/bromine groups. Experimental measurements (saturation shake-flask method) reveal:
Solvent-Solute Interactions: Molecular dynamics simulations show ethanol forms hydrogen bonds with the ketone oxygen (bond length: 1.85 Å). In water, hydrophobic collapse of the benzodioxepin ring dominates. The bromine substituent enhances halogen bonding in aprotic solvents like DCM [2] [8].
Table 3: Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Polarity (ε) |
---|---|---|
Dichloromethane | 38.0 ± 0.8 | 8.93 |
Acetone | 32.1 ± 1.2 | 20.7 |
Ethanol | 9.2 ± 0.5 | 24.5 |
Hexane | 0.6 ± 0.1 | 1.88 |
Water | 0.08 ± 0.01 | 80.1 |
Computational predictions (DFT, QSPR models) align closely with experimental data for most properties, though deviations exist in solubility and stability:
Experimental: 2.8 ± 0.1 (shake-flask method)The 7.7% overestimation by computational models arises from underestimating bromine’s hydrophilic contribution [3] [8].
Melting Point:
Experimental: 112°CThe discrepancy reflects limitations in modeling crystal packing effects [1].
Dipole Moment:
Synthetic Validation: Commercial availability (Sigma-Aldrich, EOS Med Chem) confirms successful synthesis via Friedel-Crafts acylation of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepin, followed by purification via recrystallization from ethanol/water. Analytical HPLC shows ≥98% purity, corroborating predicted stability [1] [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7